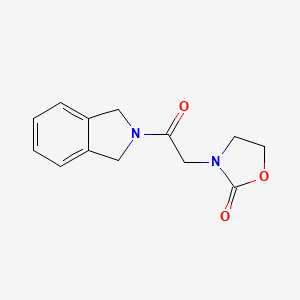

3-(2-(Isoindolin-2-yl)-2-oxoethyl)oxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. The oxazolidinone ring, for example, might undergo reactions with nucleophiles or bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by the molecular structure and the functional groups present .Scientific Research Applications

Anticancer Potential

Heterocyclic compounds like oxazoles, which share structural similarities with 3-(2-(Isoindolin-2-yl)-2-oxoethyl)oxazolidin-2-one, have been extensively researched for their anticancer properties. These compounds are capable of interacting with various enzymes and receptors due to their structural and chemical diversity, making them valuable in the discovery of new drugs. Specifically, oxazole-based compounds have shown significant potential in anticancer research, with recent reports highlighting their efficacy and the development of novel drugs from this class. These findings underscore the relevance of oxazole and its derivatives in the ongoing search for effective anticancer therapies (Chiacchio et al., 2020).

Antibacterial Agents

Oxazolidinones represent a novel class of synthetic antibacterial agents with activity against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, as well as selected anaerobic organisms. The structural exploration of oxazolidinones has led to the identification of compounds with potent antibacterial properties. Studies have focused on variations within the oxazolidinone class to enhance their efficacy and safety profile, with significant progress in developing agents that show promise against a broad spectrum of bacterial pathogens (Tucker et al., 1998).

Novel Heterocyclic Systems

Research on the synthesis of new oxindole derivatives incorporating the oxazolidin-2-one moiety has led to the creation of unique heterocyclic systems. These compounds, derived from reactions involving bis(2-chloroethyl)amine and substituted isatins, serve as starting materials for further chemical transformations. The versatility of these systems allows for the development of compounds with potentially valuable pharmacological properties, including quinoxaline, oxazolidine, benzimidazoquinazoline, and oxindole nuclei (Essassi et al., 2009).

Improved Safety Profile in Antibacterial Research

The quest for antibacterial agents with reduced side effects has led to the development of oxazolidinone derivatives like MRX-I, which exhibit high activity against Gram-positive pathogens while demonstrating a markedly reduced potential for myelosuppression and monoamine oxidase inhibition (MAOI). This advancement signifies a critical step toward safer antibacterial therapies, addressing key limitations of existing treatments (Gordeev & Yuan, 2014).

Polymer Science Applications

In polymer science, the synthesis and polymerization of substituted cyclic pseudoureas, including oxazolidine derivatives, have been explored for creating pendant-type and main-chain-type polyureas. These studies not only enhance our understanding of polymer chemistry but also open avenues for developing new materials with specific properties for industrial and biomedical applications (Miyamoto et al., 1995).

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[2-(1,3-dihydroisoindol-2-yl)-2-oxoethyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c16-12(9-14-5-6-18-13(14)17)15-7-10-3-1-2-4-11(10)8-15/h1-4H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAYBFNVNSSEEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CC(=O)N2CC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-fluorobenzamide](/img/structure/B2759085.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-2,6-difluorobenzenecarboxamide](/img/structure/B2759086.png)

![N-allyl-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)thiourea](/img/structure/B2759087.png)

![N-(2,5-dimethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2759091.png)

![4-{[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}benzoic acid](/img/structure/B2759093.png)

![1,3,8,8-tetramethyl-5-[4-(propan-2-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2759099.png)

![6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2759101.png)